molecular formula C26H38O3 B13845577 Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate CAS No. 63042-22-8

Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate

Cat. No.: B13845577
CAS No.: 63042-22-8
M. Wt: 398.6 g/mol
InChI Key: VJJJFYBJSXJBPB-XRKIENNPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate typically involves the esterification of estradiol with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of estradiol 17-octanoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors (ERs) in target tissues, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Estradiol 17-valerate: Another ester of estradiol used in hormone replacement therapy.

    Estradiol 17-heptanoate: Similar in structure and function, used in contraceptives.

    Estradiol 17-hexanoate: Used in similar medical applications.

Uniqueness

Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate is unique due to its specific ester group, which affects its pharmacokinetics and pharmacodynamics. The octanoate ester provides a longer duration of action compared to shorter-chain esters, making it suitable for sustained-release formulations .

Properties

CAS No.

63042-22-8

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octanoate

InChI

InChI=1S/C26H38O3/c1-3-4-5-6-7-8-25(28)29-24-14-13-23-22-11-9-18-17-19(27)10-12-20(18)21(22)15-16-26(23,24)2/h10,12,17,21-24,27H,3-9,11,13-16H2,1-2H3/t21-,22-,23+,24+,26+/m1/s1

InChI Key

VJJJFYBJSXJBPB-XRKIENNPSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

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